![molecular formula C17H18N2OS B248794 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol involves the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways such as NF-κB and MAPK. It also exhibits the ability to scavenge free radicals and reduce oxidative stress, which plays a crucial role in the development of various diseases.
Biochemical and Physiological Effects:
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also exhibits the ability to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes such as SOD and CAT.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is its ability to exhibit significant antioxidant and anti-inflammatory properties. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can pose challenges in its use in various experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol. One of the potential areas of research is the development of novel drug delivery systems to improve its solubility and bioavailability. Another potential area of research is the evaluation of its potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Further studies are also needed to elucidate its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is a promising compound that exhibits significant antioxidant and anti-inflammatory properties. Its potential applications in various fields make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol involves the reaction of 1-phenylethanol and 2-mercapto-1-ethylbenzimidazole in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
Produktname |
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol |
---|---|
Molekularformel |
C17H18N2OS |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-1-phenylethanol |
InChI |
InChI=1S/C17H18N2OS/c1-2-19-15-11-7-6-10-14(15)18-17(19)21-12-16(20)13-8-4-3-5-9-13/h3-11,16,20H,2,12H2,1H3 |
InChI-Schlüssel |
GHFPVAUFDDJJKU-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1SCC(C3=CC=CC=C3)O |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1SCC(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.